Cas no 89114-76-1 (Benzenamine, 4-methyl-N-phenyl-N-[4-(2-phenylethenyl)phenyl]-)
89114-76-1 structure
Product Name:Benzenamine, 4-methyl-N-phenyl-N-[4-(2-phenylethenyl)phenyl]-
CAS No:89114-76-1
MF:C27H23N
MW:361.478226900101
CID:611735
PubChem ID:54448478
Update Time:2025-04-19
Benzenamine, 4-methyl-N-phenyl-N-[4-(2-phenylethenyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
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- 4-Methyl-N-phenyl-N-[4-(2-phenylethenyl)phenyl]aniline
- 89114-76-1
- DTXSID50711417
- Benzenamine, 4-methyl-N-phenyl-N-[4-(2-phenylethenyl)phenyl]-
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- Inchi: 1S/C27H23N/c1-22-12-18-26(19-13-22)28(25-10-6-3-7-11-25)27-20-16-24(17-21-27)15-14-23-8-4-2-5-9-23/h2-21H,1H3
- InChI Key: WTGLQIJTPKOULE-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)(C1C=CC(C)=CC=1)C1C=CC(C=CC2C=CC=CC=2)=CC=1
Computed Properties
- Exact Mass: 361.183
- Monoisotopic Mass: 361.183
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 455
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 3.2A^2
- XLogP3: 7.8
Benzenamine, 4-methyl-N-phenyl-N-[4-(2-phenylethenyl)phenyl]- Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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